Corrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

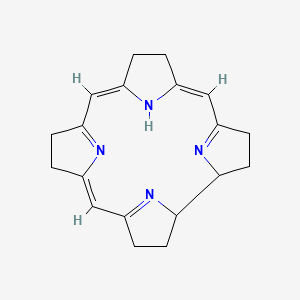

Corrin is a tetrapyrrole fundamental parent that is the core macrocycle of vitamin B12. It has a role as a cofactor. It is a member of corrins and a tetrapyrrole fundamental parent.

Aplicaciones Científicas De Investigación

Structural Characteristics of Corrin

This compound is a heterocyclic compound characterized by a 15-membered ring structure composed of four pyrrole-like subunits. This structure allows for the coordination of metal ions, particularly cobalt, which is central to its biological functions. Unlike porphyrins, corrins exhibit a more flexible structure due to non-conjugated sp³ carbons, making them suitable for various biochemical interactions .

Vitamin B12 and Cofactor Functions

This compound is best known for its role as the core of vitamin B12, which is essential for various enzymatic reactions in living organisms. Cobalamin acts as a cofactor in methyl transfer reactions and plays a crucial role in the metabolism of fatty acids and amino acids. The unique ability of this compound to stabilize different oxidation states of cobalt allows it to facilitate these biochemical processes effectively .

This compound Biosynthesis

Recent studies have traced the biosynthesis of corrins back to the last universal common ancestor (LUCA) of all life forms, indicating its fundamental role in early biochemical pathways . The enzymatic pathways leading to this compound ring formation have been elucidated, showcasing a series of transformations involving precorrins and other intermediates . This evolutionary perspective highlights the significance of corrins in metabolic processes across diverse organisms.

Bioremediation

This compound-containing compounds have been explored for their potential in bioremediation strategies. For instance, certain corrinoid proteins are involved in the degradation of environmental pollutants through radical-dependent reactions. These proteins can catalyze the breakdown of complex organic compounds, contributing to the detoxification of contaminated environments .

Carbon Fixation

The acetyl-CoA pathway, which utilizes corrinoids as cofactors, is considered one of the most ancient carbon fixation pathways. This pathway is crucial for converting CO2 into organic compounds in anaerobic microorganisms, thus playing a significant role in global carbon cycling and energy production in ecosystems .

Case Studies

Análisis De Reacciones Químicas

Reactivity of Corrin with HOCl

Hypochlorous acid (HOCl) can react with cyanocobalamin (Cobl), leading to the destruction of the This compound ring . The mechanism involves:

-

Formation of a chlorinated derivative, hydrolysis, and cleavage of the phosphor-nucleotide moiety .

-

Liberation of free cobalt, which can induce oxidant stress .

Kinetic studies indicate that ligand replacement and This compound ring destruction occur rapidly, with a distinctive lag phase followed by an increase in absorbance .

This compound-Mediated Disulfide Bond Formation

Dicyanocobinamide, a This compound ring-containing compound, can be used in aqueous solutions to facilitate the oxidation of peptides to form disulfide bonds . This method is rapid, green, and facile, offering reaction times under 1 hour with simple removal of the catalyst . This process occurs in aqueous solution and utilizes air as an oxidant .

This compound in Anaerobic Vitamin B12 Pathway

In anaerobic conditions, This compound ring synthesis starts from uroporphyrinogen III . Key steps include:

-

Methylation: Addition of S-adenosyl-l-methionine (SAM)-derived methyl groups to the framework .

-

Further Modification: Additional methylation and reduction reactions .

Enzymes such as CbiF, CbiG, and CbiD play crucial roles in these transformations . Spectroscopic analyses, including EPR, are used to monitor changes in the electronic structure during these enzymatic reactions .

This compound as a Ligand

The This compound ligand, such as in hydrogenobyric acid (Hby), features a coordination hole that can accommodate metal ions . The This compound-specific trans-junction between rings A and D imposes a helical structure, leading to a coordinative misfit for cobalt ions . The mutual conformational adaptation of the This compound ligand and the coordinated cobalt ions can be evaluated by parameters such as This compound helicity and the displacement of the cobalt ion from the N4 plane .

Propiedades

Número CAS |

262-76-0 |

|---|---|

Fórmula molecular |

C19H22N4 |

Peso molecular |

306.4 g/mol |

Nombre IUPAC |

(5Z,9Z,14Z)-2,3,7,8,12,13,17,18,19,22-decahydro-1H-corrin |

InChI |

InChI=1S/C19H22N4/c1-3-14-10-16-5-7-18(22-16)19-8-6-17(23-19)11-15-4-2-13(21-15)9-12(1)20-14/h9-11,18-20H,1-8H2/b12-9-,14-10-,15-11- |

Clave InChI |

PXOPDYTVWWQZEK-DPQCFBEESA-N |

SMILES |

C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5 |

SMILES isomérico |

C1CC\2=NC1C3CCC(=N3)/C=C\4/CCC(=N4)/C=C\5/CC/C(=C2)/N5 |

SMILES canónico |

C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5 |

Sinónimos |

corrin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.